Analog of KANAMYCIN with antitubercular as well as broad-spectrum antimicrobial properties.
Dibekacin sulfate
CAS No.: 64070-13-9
Cat. No.: VC8492758
Molecular Formula: C18H39N5O12S
Molecular Weight: 549.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64070-13-9 |
|---|---|
| Molecular Formula | C18H39N5O12S |
| Molecular Weight | 549.6 g/mol |
| IUPAC Name | 4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |
| Standard InChI | InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4) |
| Standard InChI Key | GXKUKBCVZHBTJW-UHFFFAOYSA-N |
| Isomeric SMILES | C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
| SMILES | C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
| Canonical SMILES | C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
Introduction
Chemical and Structural Characteristics of Dibekacin Sulfate
Dibekacin sulfate belongs to the aminoglycoside class, characterized by a cyclohexane ring fused with amino sugars. Its molecular formula is C₁₈H₃₇N₅O₈·H₂O₄S, reflecting the sulfate counterion that enhances solubility and stability. The compound’s absolute stereochemistry is critical for its antibacterial activity, as modifications to the hydroxyl or amino groups significantly alter ribosomal binding affinity .
Stereochemical Configuration
The molecule contains 13 defined stereocenters, ensuring a rigid three-dimensional structure that optimizes interaction with bacterial ribosomal RNA (rRNA). The stereochemical arrangement is preserved in the semisynthetic derivation from kanamycin B, where enzymatic deoxygenation at the 3' and 4' positions enhances resistance to aminoglycoside-modifying enzymes (AMEs) .
Physicochemical Properties
The following table summarizes key physicochemical parameters:
| Property | Value |
|---|---|
| Molecular Weight | 549.594 g/mol |
| Optical Activity | Unspecified |
| Defined Stereocenters | 13 |
| SMILES | OS(O)(=O)=O.NC[C@@H]1CC[C@@H](N)[C@@H](O[C@@H]2[C@@H](N)C[C@@H](N)[C@H](O[C@H]3O[C@H](CO)[C@@H](O)[C@H](N)[C@H]3O)[C@H]2O)O1 |
| InChI Key | GXKUKBCVZHBTJW-USXQJGOZSA-N |
Mechanism of Action: Targeting Bacterial Protein Synthesis
Dibekacin sulfate inhibits bacterial protein synthesis by binding irreversibly to the 30S ribosomal subunit. This interaction disrupts mRNA translation at three critical stages: (1) initiation complex formation, (2) codon-anticodon recognition, and (3) translocation of tRNA during elongation. The drug’s high affinity for the A-site of rRNA is mediated by hydrogen bonding between its hydroxyl/amino groups and conserved nucleotides (e.g., G1405 and A1492 in E. coli) .
Bactericidal Activity Spectrum
Dibekacin demonstrates concentration-dependent bactericidal activity against:
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Gram-negative bacteria: Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae
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Gram-positive bacteria: Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis
Minimum inhibitory concentrations (MICs) range from 0.5–4 μg/mL for susceptible strains, though resistance has emerged due to AME production .
Pharmacokinetics and Dosage Optimization
Absorption and Distribution
Dibekacin sulfate is poorly absorbed orally, necessitating parenteral administration. Intramuscular injection achieves peak serum concentrations (Cₘₐₓ) of 10–12 μg/mL within 1 hour, with a volume of distribution (Vd) of 0.25 L/kg, indicating confinement to extracellular fluid. Tissue penetration is optimal in renal and pulmonary compartments but negligible in cerebrospinal fluid .
Metabolism and Excretion
Unlike β-lactams or macrolides, dibekacin undergoes minimal hepatic metabolism. Renal excretion accounts for 85–90% of elimination, with a half-life (t₁/₂) of 2–3 hours in patients with normal glomerular filtration rates (GFR >90 mL/min). Dose adjustments are mandatory in renal impairment, as highlighted by studies demonstrating subtherapeutic concentrations in critically ill patients with GFR <60 mL/min .
Dosing Regimens
The following table outlines evidence-based dosing strategies:
| Population | Dosage | Frequency | Target Cₘₐₓ (μg/mL) |
|---|---|---|---|
| Adults (normal renal function) | 3 mg/kg/day | BID | 8–12 |
| Neonates | 5 mg/kg/day | QD | 6–10 |
| Hemodialysis patients | 2 mg/kg post-dialysis | Q48H | 4–8 |
A 2010 study validated once-daily dosing in neonates, achieving therapeutic efficacy with reduced nephrotoxicity risk .
Clinical Applications and Therapeutic Efficacy
Hospital-Acquired Pneumonia (HAP)
In a 2004 trial, dibekacin combined with β-lactams (e.g., biapenem) eradicated MRSA/P. aeruginosa co-infections in 78% of cases, outperforming vancomycin-based regimens (62% efficacy) .
Sepsis and Endocarditis
Dibekacin’s rapid bactericidal action makes it first-line for MRSA sepsis. A 2008 pharmacokinetic model in burn patients correlated trough concentrations >1 μg/mL with 90% survival rates, emphasizing the need for therapeutic drug monitoring (TDM) .
Resistance Mechanisms and Overcoming Challenges
Enzymatic Modification
Resistance primarily arises from AMEs, including:
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AAC(3)-Ia: Acetylates the 3-amino group, reducing ribosomal affinity.
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APH(2'')-Ie: Phosphorylates the 2''-hydroxyl, blocking drug uptake.
A 2004 study identified a bifunctional AME (AAC-APH) in MRSA isolates, conferring high-level resistance (MIC >256 μg/mL) .
16S rRNA Methyltransferases
Emerging in Japan, armA and rmtB genes methylate the 16S rRNA A-site, preventing dibekacin binding. Surveillance data (2007) reported a 12% prevalence of methyltransferase-producing Enterobacteriaceae, complicating treatment .
Adverse Effects and Toxicity Mitigation
Nephrotoxicity
Dibekacin accumulates in renal proximal tubules, inducing oxidative stress and apoptosis. A 1986 study proposed urinary N-acetyl-β-D-glucosaminidase (NAG) isoenzyme B as an early biomarker, with levels >14 U/L predicting acute kidney injury (AKI) with 92% sensitivity .
Ototoxicity
Vestibular toxicity occurs in 5–10% of patients, linked to mitochondrial RNA inhibition in hair cells. Concurrent loop diuretic use amplifies risk, as demonstrated in a 1977 cochlear ultrastructure study .
Recent Advances and Future Directions
Synergistic Combinations
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Fosfomycin: Disrupts biofilms, enhancing dibekacin penetration (2005 study, 85% biofilm eradication) .
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β-Gingerol: A natural compound potentiating dibekacin against vancomycin-resistant enterococci (VRE) via efflux pump inhibition .
Artificial Neural Network (ANN) Models
A 2008 ANN incorporating creatinine clearance, age, and albumin levels predicted therapeutic concentrations in burn patients with 89% accuracy, paving the way for personalized dosing .
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